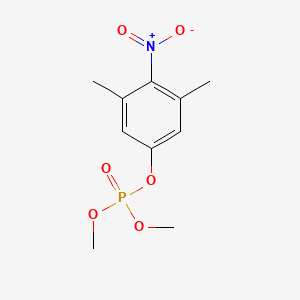
4-Ethyl-2-hydrazinylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-hydrazinylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the hydrazinyl group at the 2-position and an ethyl group at the 4-position makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
The synthesis of 4-Ethyl-2-hydrazinylthiazole typically involves the reaction of 4-ethylthiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Ethyl-2-hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Ethyl-2-hydrazinylthiazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-Ethyl-2-hydrazinylthiazole can be compared with other similar compounds, such as:
2-Hydrazinylthiazole: Lacks the ethyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-Methyl-2-hydrazinylthiazole: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different biological properties.
2,4-Disubstituted thiazoles: These compounds have various substituents at the 2 and 4 positions, leading to a wide range of biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other thiazole derivatives.
Propriétés
Numéro CAS |
700804-00-8 |
|---|---|
Formule moléculaire |
C5H9N3S |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
(4-ethyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C5H9N3S/c1-2-4-3-9-5(7-4)8-6/h3H,2,6H2,1H3,(H,7,8) |
Clé InChI |
YAYPFXAIPZRGGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=N1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



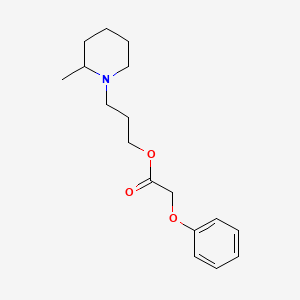
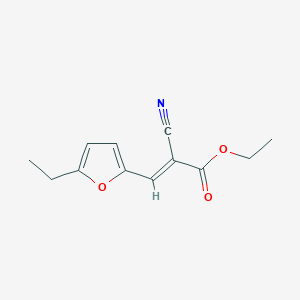
![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)

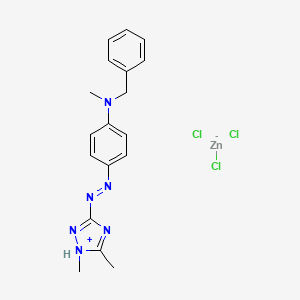
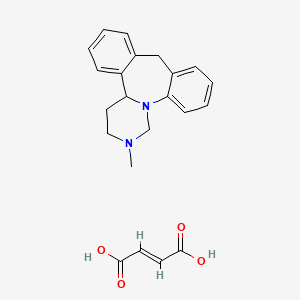
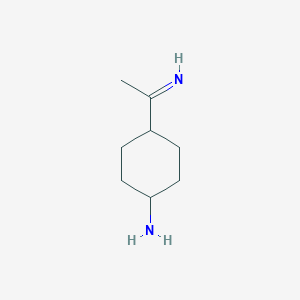
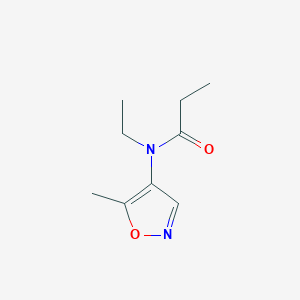
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)

